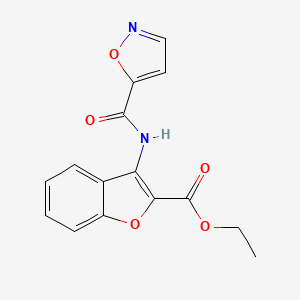

Ethyl 3-(isoxazole-5-carboxamido)benzofuran-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-(isoxazole-5-carboxamido)benzofuran-2-carboxylate is a compound that contains both benzofuran and isoxazole moieties . Benzofuran is a heterocyclic compound found in nature and is known for its wide range of biological and pharmacological applications . Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of Ethyl 3-(isoxazole-5-carboxamido)benzofuran-2-carboxylate consists of a benzofuran ring and an isoxazole ring . Benzofuran is a heterocyclic compound composed of fused benzene and furan rings . Isoxazole is a five-membered heterocyclic moiety .Chemical Reactions Analysis

The chemical reactions involving isoxazole and benzofuran derivatives are diverse. Most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . Benzofuran derivatives have been developed that have solved some of the problems posed; for example, improved bioavailability is one of the targets achieved with most of the more recent compounds .Wissenschaftliche Forschungsanwendungen

Drug Discovery

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Ethyl 3-(isoxazole-5-carboxamido)benzofuran-2-carboxylate, being an isoxazole derivative, could potentially be used in the field of drug discovery .

Synthetic Routes

Isoxazoles are synthesized using various novel techniques. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . Ethyl 3-(isoxazole-5-carboxamido)benzofuran-2-carboxylate could potentially be synthesized using these methods .

Metal-free Synthesis

Due to the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures, it is imperative to develop alternate metal-free synthetic routes . Ethyl 3-(isoxazole-5-carboxamido)benzofuran-2-carboxylate could potentially be synthesized using these metal-free routes .

Palladium Hydrogenation

Ethyl 3-(isoxazole-5-carboxamido)benzofuran-2-carboxylate could potentially be used in palladium hydrogenation . The presence of two reducible sites in the molecule, namely the benzylic-like position and the isoxazole N–O bond, creates a possible competition .

Domino Process

Under certain conditions, a domino process occurs, consisting of deoxygenation to the 5-methylisoxazole derivative followed by reductive opening of the isoxazole ring . Ethyl 3-(isoxazole-5-carboxamido)benzofuran-2-carboxylate could potentially be used in this process .

Isoxazole Substrate Preparation

The isoxazole substrate was prepared by NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water . Ethyl 3-(isoxazole-5-carboxamido)benzofuran-2-carboxylate could potentially be prepared using this method .

Zukünftige Richtungen

The future directions in the research of Ethyl 3-(isoxazole-5-carboxamido)benzofuran-2-carboxylate could involve developing new therapeutic agents, given the wide range of biological and pharmacological applications of benzofuran and isoxazole derivatives . There is also a need to develop eco-friendly synthetic strategies for isoxazole synthesis .

Wirkmechanismus

Target of Action

They are potential natural drug lead compounds .

Mode of Action

Benzofuran compounds often exert their effects by interacting with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Without specific studies on “Ethyl 3-(isoxazole-5-carboxamido)benzofuran-2-carboxylate”, it’s difficult to determine the exact biochemical pathways it affects. Benzofuran compounds are known to affect a variety of biochemical pathways due to their diverse pharmacological activities .

Result of Action

Benzofuran compounds have been shown to have a broad range of effects due to their diverse biological activities .

Eigenschaften

IUPAC Name |

ethyl 3-(1,2-oxazole-5-carbonylamino)-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5/c1-2-20-15(19)13-12(9-5-3-4-6-10(9)21-13)17-14(18)11-7-8-16-22-11/h3-8H,2H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNUBCSIYABNBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[1-(5-chloro-2-methylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate](/img/structure/B2685359.png)

![(E)-N-(4-chlorobenzo[d]thiazol-7-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2685362.png)

![4-[(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2685366.png)

![4-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)thiomorpholine](/img/structure/B2685367.png)

![3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2685368.png)

![(3R,4S,5R)-2-(acetyloxy)-4-(benzyloxy)-5-[(benzyloxy)methyl]-5-ethenyloxolan-3-yl acetate](/img/structure/B2685369.png)

![4-ethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2685378.png)